molecular formula C4H2F3N3O2 B7811396 3-nitro-5-(trifluoromethyl)-1H-pyrazole

3-nitro-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B7811396
M. Wt: 181.07 g/mol
InChI Key: DHZRRMYXYCFJIY-UHFFFAOYSA-N
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Description

This compound has garnered significant attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl 4-nitrobenzoate involves several steps. The key starting materials include ethyl cyanoacetate, 4-nitrobenzoyl chloride, and 2-ethoxyphenol. The reaction typically proceeds through a Knoevenagel condensation followed by esterification.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory preparation, scaled up to meet industrial demands. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while oxidation can produce various oxides .

Scientific Research Applications

4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl 4-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl 4-nitrobenzoate include:

  • 4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 4-nitrobenzoate
  • 4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl 3-nitrobenzoate .

Uniqueness

The uniqueness of 4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl 4-nitrobenzoate lies in its specific structural features, such as the ethoxy groups and the nitrobenzoate moiety, which confer distinct chemical and biological properties . These features make it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

3-nitro-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3N3O2/c5-4(6,7)2-1-3(9-8-2)10(11)12/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZRRMYXYCFJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NN=C1[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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